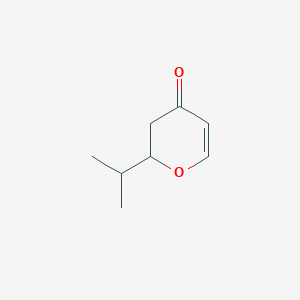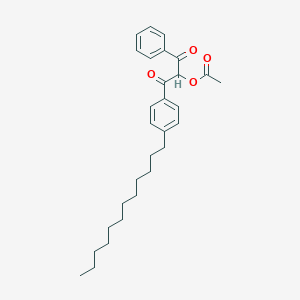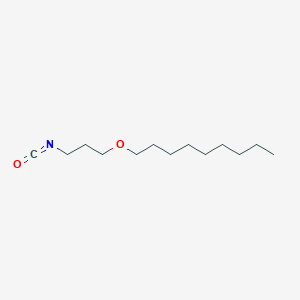![molecular formula C30H26N8O2 B14608220 4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide CAS No. 61038-75-3](/img/structure/B14608220.png)
4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide is an organic compound with a complex structure that includes a methoxy group, a benzamide moiety, and a diazenyl linkage to a pyrimidine ring substituted with aniline groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach is the diazotization of 4-methoxybenzamide followed by coupling with 2,4,6-trianilinopyrimidine. The reaction conditions often require an acidic medium and controlled temperatures to ensure the formation of the desired diazenyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The diazenyl linkage can be reduced to form amines.
Substitution: The aniline groups on the pyrimidine ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxyaniline and 2,4,6-trianilinopyrimidine.
Substitution: Formation of various substituted aniline derivatives.
Applications De Recherche Scientifique
4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The diazenyl linkage can undergo cleavage, releasing active intermediates that can modulate biological pathways. The aniline groups on the pyrimidine ring may also participate in hydrogen bonding or π-π interactions with target proteins, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzamide: Lacks the diazenyl and pyrimidine moieties, making it less complex.
2,4,6-Trianilinopyrimidine: Lacks the methoxybenzamide moiety, affecting its overall reactivity and applications.
4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]aniline: Similar structure but with an aniline group instead of a benzamide moiety.
Uniqueness
4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy group, diazenyl linkage, and pyrimidine ring with aniline substitutions makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
61038-75-3 |
|---|---|
Formule moléculaire |
C30H26N8O2 |
Poids moléculaire |
530.6 g/mol |
Nom IUPAC |
4-methoxy-3-[(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide |
InChI |
InChI=1S/C30H26N8O2/c1-40-25-18-17-20(27(31)39)19-24(25)37-38-26-28(32-21-11-5-2-6-12-21)35-30(34-23-15-9-4-10-16-23)36-29(26)33-22-13-7-3-8-14-22/h2-19H,1H3,(H2,31,39)(H3,32,33,34,35,36) |
Clé InChI |
PVEXTSNHFVYFGP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)N)N=NC2=C(N=C(N=C2NC3=CC=CC=C3)NC4=CC=CC=C4)NC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14608140.png)



![1,1'-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]azanediyl}di(propan-2-ol)](/img/structure/B14608164.png)
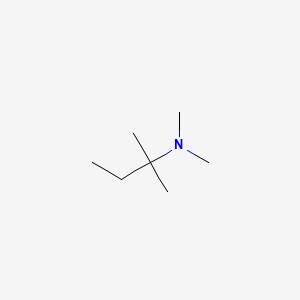
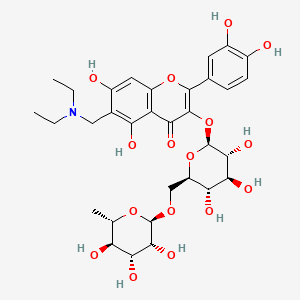
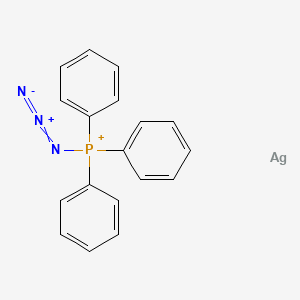

![5,9-Bis(ethylamino)-10-methylbenzo[a]phenoxazin-7-ium](/img/structure/B14608204.png)
![N,N,6-Trimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14608206.png)
